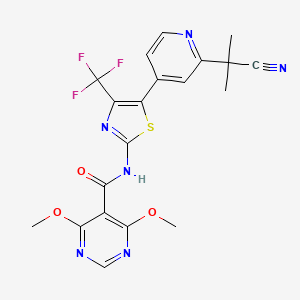

PLpro inhibitor 7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PLpro inhibitor 7 is a synthetic organic compound designed as a covalent inhibitor of the papain-like protease (PLpro) from severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The papain-like protease domain of non-structural protein 3 (Nsp3) from SARS-CoV-2 is essential for viral replication and dysregulates the host immune response by cleaving ubiquitin and interferon-stimulated gene 15 protein from host proteins . This compound has shown potent inhibition of PLpro, making it a promising candidate for therapeutic development against coronavirus disease 2019 (COVID-19).

Vorbereitungsmethoden

. Der synthetische Weg umfasst die folgenden Schritte:

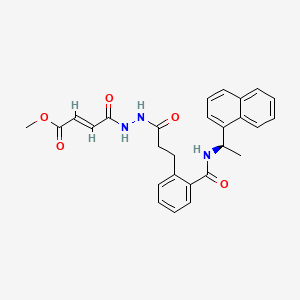

Bildung des peptidomimetischen Linkers: Dies beinhaltet die Kupplung einer Naphthalen-1-ylethylgruppe mit einer Phenylpropanoylgruppe.

Einführung des reaktiven Elektrophils: Dieser Schritt beinhaltet die Addition einer Hydrazinylgruppe an den peptidomimetischen Linker.

Endgültige Montage: Die endgültige Verbindung wird durch Veresterung mit Methyl (E)-4-oxobut-2-enoat gebildet.

Industrielle Produktionsverfahren für PLpro-Inhibitor 7 würden wahrscheinlich die Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

PLpro-Inhibitor 7 durchläuft verschiedene Arten von chemischen Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Naphthalen-1-ylethylgruppe.

Reduktion: Reduktionsreaktionen können an den in der Verbindung vorhandenen Carbonylgruppen auftreten.

Substitution: Die Hydrazinylgruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von PLpro-Inhibitor 7.

Wissenschaftliche Forschungsanwendungen

PLpro-Inhibitor 7 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Modell für die Untersuchung von kovalenten Hemmungsmechanismen und Struktur-Aktivitäts-Beziehungen verwendet.

Biologie: Es wird in der Forschung eingesetzt, um die Rolle von PLpro bei der viralen Replikation und der Modulation der Immunantwort des Wirts zu verstehen.

Medizin: PLpro-Inhibitor 7 wird als potenzieller therapeutischer Wirkstoff für COVID-19 untersucht, da er die Replikation von SARS-CoV-2 hemmen kann.

Industrie: Die Verbindung kann bei der Entwicklung von antiviralen Medikamenten und diagnostischen Instrumenten für Coronavirus-Infektionen verwendet werden.

5. Wirkmechanismus

PLpro-Inhibitor 7 übt seine Wirkung aus, indem er kovalent an das aktive Zentrum der Papain-ähnlichen Protease-Domäne des nicht-strukturellen Proteins 3 von SARS-CoV-2 bindet . Diese Bindung hemmt die Proteaseaktivität, verhindert die Spaltung des viralen Polyproteins und die Dysregulation der Immunantwort des Wirts. Zu den beteiligten molekularen Zielstrukturen gehören die Ubiquitin- und das Interferon-stimulierte Gen 15-Protein-Substrate von PLpro.

Wirkmechanismus

PLpro inhibitor 7 exerts its effects by covalently binding to the active site of the papain-like protease domain of non-structural protein 3 from SARS-CoV-2 . This binding inhibits the protease activity, preventing the cleavage of the viral polyprotein and the dysregulation of the host immune response. The molecular targets involved include the ubiquitin and interferon-stimulated gene 15 protein substrates of PLpro.

Vergleich Mit ähnlichen Verbindungen

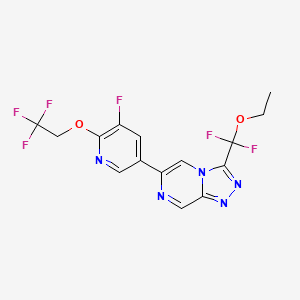

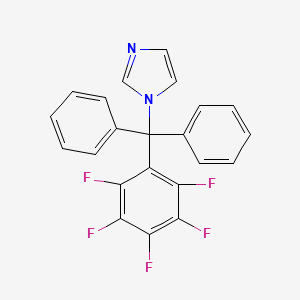

PLpro-Inhibitor 7 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines kovalenten Hemmungsmechanismus und seiner hohen Selektivität für PLpro gegenüber menschlichen Deubiquitinasen . Zu den ähnlichen Verbindungen gehören:

GRL0617: Ein nicht-kovalenter Inhibitor von PLpro.

PF-07957472: Ein weiterer kovalenter Inhibitor mit robuster Wirksamkeit in präklinischen Modellen.

PLpro-Inhibitor 7 zeichnet sich durch seine potente Hemmung von PLpro mit submikromolaren effektiven Konzentrationswerten gegen mehrere SARS-CoV-2-Varianten aus .

Eigenschaften

Molekularformel |

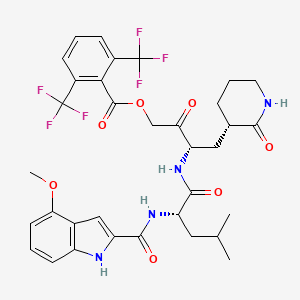

C27H27N3O5 |

|---|---|

Molekulargewicht |

473.5 g/mol |

IUPAC-Name |

methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate |

InChI |

InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1 |

InChI-Schlüssel |

QEHLIVYTSIQCOG-IECKCJDVSA-N |

Isomerische SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)/C=C/C(=O)OC |

Kanonische SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)C=CC(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)

![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)

![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)